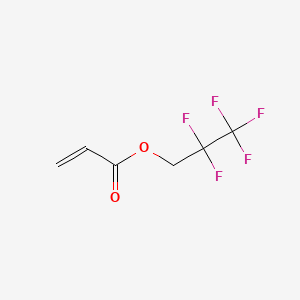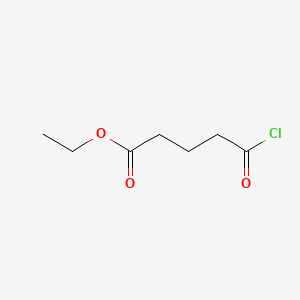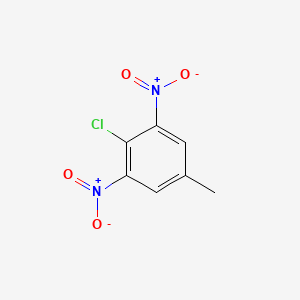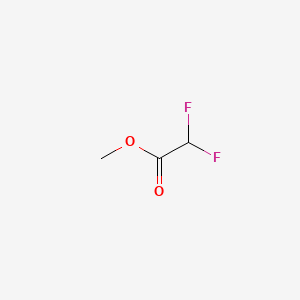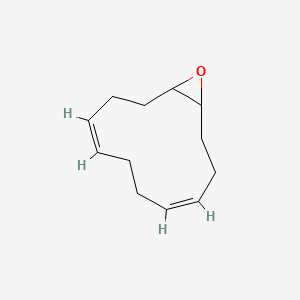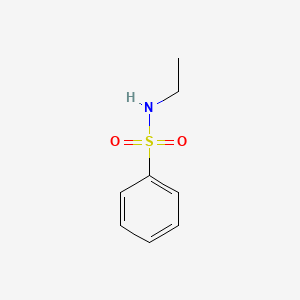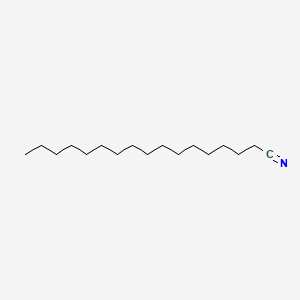
4-Octylphenyl Salicylate
Vue d'ensemble
Description
4-Octylphenyl Salicylate is an activated ester of salicylic acid . It has been shown to have affinity for both fatty acids and calcium carbonate . It is used in some manufacturing processes of polymers, lacquers, adhesives, waxes, as well as polishes .
Molecular Structure Analysis
The molecular formula of 4-Octylphenyl Salicylate is C21H26O3 . Its average mass is 326.429 Da and its monoisotopic mass is 326.188202 Da .Physical And Chemical Properties Analysis
4-Octylphenyl Salicylate has a density of 1.1±0.1 g/cm3, a boiling point of 435.1±28.0 °C at 760 mmHg, and a flash point of 169.5±16.8 °C . It also has a molar refractivity of 97.1±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 303.1±3.0 cm3 .Applications De Recherche Scientifique
Chromatographic Analysis
4-Octylphenyl Salicylate and similar compounds like salicylic acid have been used in chromatographic analysis. For example, a study conducted by Goss (1998) explored the use of salicylic acid in chromatography, examining its selectivity, resolution, and peak shape in high-performance liquid chromatography (HPLC) columns. This research highlights the utility of salicylates in improving the chromatographic analysis of pharmaceutical and cosmetic formulations (Goss, 1998).
Environmental Analysis
Salicylates, including compounds similar to 4-Octylphenyl Salicylate, are used in environmental analysis. For instance, Rhine et al. (1998) studied the use of phenol and salicylate in colorimetric methods for determining ammonium in soil extracts and water. This research emphasizes the role of salicylates in environmental monitoring and analysis (Rhine et al., 1998).
UV Stabilization in Polymers
Salicylates like 4-Octylphenyl Salicylate are employed in UV stabilization of polymers. A study by Newland and Tamblyn (1964) discusses how aromatic salicylates are used to protect polymers from ultraviolet light damage, although they note some limitations such as yellowing and volatilization. This application is significant in the manufacturing of plastics and other polymer materials (Newland & Tamblyn, 1964).
Plant Biology
In plant biology, salicylic acid, closely related to 4-Octylphenyl Salicylate, has been studied for its role in inducing systemic acquired resistance in plants. Gaffney et al. (1993) found that salicylic acid is essential for developing systemic acquired resistance in tobacco, indicating its importance in plant defense mechanisms (Gaffney et al., 1993).
Cosmetic and Pharmaceutical Applications
Salicylates, including 4-Octylphenyl Salicylate, are widely used in cosmetics and pharmaceuticals. A comprehensive safety assessment conducted in 2003 covered various salicylates, including 4-Octylphenyl Salicylate, used as UV filters, skin conditioners, and preservatives in cosmetic products. This study provides insight into the broad application of salicylates in consumer products (International journal of toxicology, 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
4-Octylphenyl Salicylate, also known as Salicylic Acid 4-Octylphenyl Ester, is an activated ester of salicylic acid . It is believed to target the enzyme known as cyclooxygenase (COX), which is responsible for the formation of prostaglandins . Prostaglandins are substances that cause inflammation, swelling, pain, and fever .
Mode of Action
The compound inhibits the activity of COX, thereby reducing the formation of prostaglandins . This results in a decrease in inflammation, swelling, pain, and fever .
Biochemical Pathways
Salicylates, including 4-Octylphenyl Salicylate, are synthesized from chorismate, which is derived from the shikimate pathway . The shikimate pathway starts with erythrose-4-phosphate and phosphoenolpyruvate, and a series of condensation/redox reactions occur, resulting in the formation of chorismate .
Propriétés
IUPAC Name |
(4-octylphenyl) 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-2-3-4-5-6-7-10-17-13-15-18(16-14-17)24-21(23)19-11-8-9-12-20(19)22/h8-9,11-16,22H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFXPOAMRORRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334274 | |
| Record name | 4-Octylphenyl Salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octylphenyl Salicylate | |
CAS RN |
2512-56-3 | |
| Record name | 4-Octylphenyl Salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



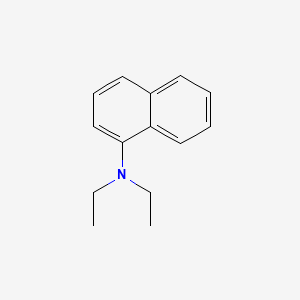
![2-Methylnaphth[1,2-d]oxazole](/img/structure/B1580899.png)


